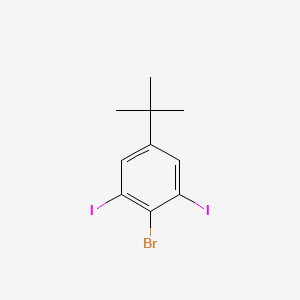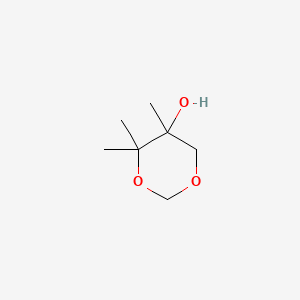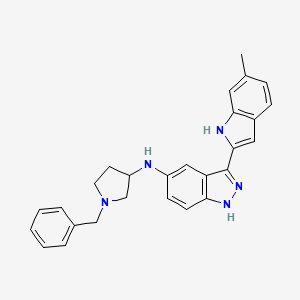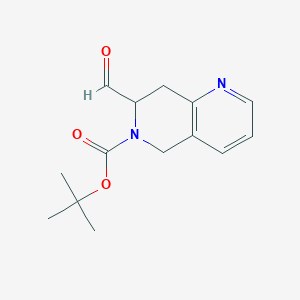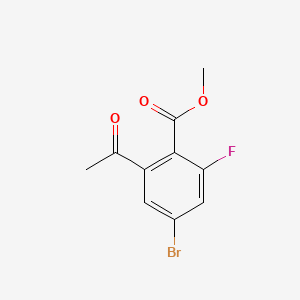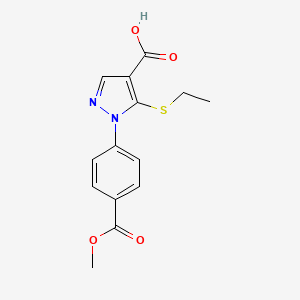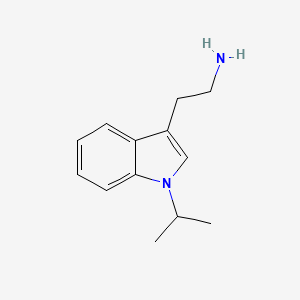
N-1-isopropyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-Isopropyltryptamine is a synthetic compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure, which includes an indole ring connected to an amino group via an ethyl side chain. This compound is known for its potential psychedelic and hallucinogenic effects, similar to other tryptamine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1-Isopropyltryptamine typically involves the alkylation of tryptamine with isopropyl halides. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the amino group of tryptamine attacks the isopropyl halide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: N-1-Isopropyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated tryptamine derivatives.
Scientific Research Applications
N-1-Isopropyltryptamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood and cognition.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
N-1-Isopropyltryptamine exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist, binding to these receptors and mimicking the effects of serotonin. This interaction leads to altered neurotransmission and the psychedelic effects associated with the compound .
Comparison with Similar Compounds
- N,N-Dimethyltryptamine (DMT)
- N,N-Diethyltryptamine (DET)
- 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)
Comparison: N-1-Isopropyltryptamine is unique in its structure due to the presence of an isopropyl group attached to the nitrogen atom. This structural difference can lead to variations in its pharmacological effects and potency compared to other tryptamines. For example, while DMT is known for its intense and short-lived effects, this compound may have a different duration and intensity of action .
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-(1-propan-2-ylindol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-10(2)15-9-11(7-8-14)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8,14H2,1-2H3 |
InChI Key |
ARHHZLRATAUACE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


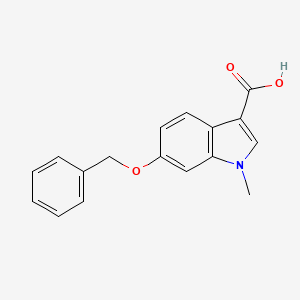
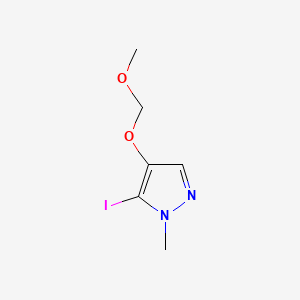
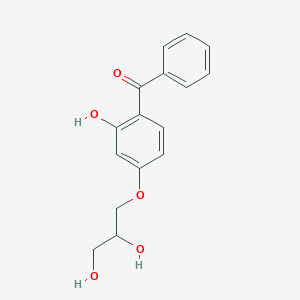
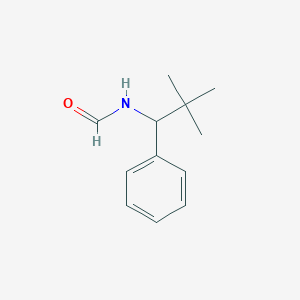
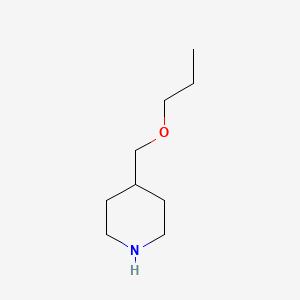
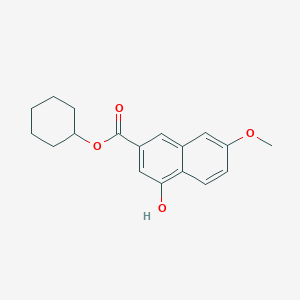
![Ethyl 1-phenethyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B13933537.png)
